molecular formula C22H23N3Pb B099528 Plumbane, (4-azidobutyl)triphenyl- CAS No. 16035-39-5

Plumbane, (4-azidobutyl)triphenyl-

Cat. No. B099528
CAS RN: 16035-39-5
M. Wt: 537 g/mol
InChI Key: HGTUYERPXVWNDK-UHFFFAOYSA-N
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Description

Plumbane, (4-azidobutyl)triphenyl-, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of plumbane, which is a compound of lead and hydrogen. Plumbane, (4-azidobutyl)triphenyl-, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism Of Action

The mechanism of action of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is not fully understood. However, it has been reported to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This behavior is believed to be due to the azide group, which undergoes a photochemical reaction upon exposure to light.

Biochemical And Physiological Effects

The biochemical and physiological effects of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential material for biomedical applications.

Advantages And Limitations For Lab Experiments

Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-. One direction is the study of its potential applications in OLEDs, photovoltaic devices, and OFETs. Another direction is the study of its potential applications in biomedical devices, such as biosensors and drug delivery systems. In addition, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Its potential applications in OLEDs, photovoltaic devices, OFETs, and biomedical devices make it a promising material for future research. Further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, can be synthesized using various methods. One of the most commonly used methods is the reaction of triphenylplumbane with Plumbane, (4-azidobutyl)triphenyl- lithium. The reaction takes place in an inert atmosphere, and the product is purified using column chromatography. Another method involves the reaction of triphenylplumbane with 4-bromo-1-butanol and sodium azide. The product is then purified using recrystallization. Both methods have been reported to yield high purity of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-.

Scientific Research Applications

Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has potential applications in various fields of scientific research. It has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties. It has also been studied as a potential material for photovoltaic devices due to its high electron affinity and low bandgap. In addition, it has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility.

properties

CAS RN

16035-39-5

Product Name

Plumbane, (4-azidobutyl)triphenyl-

Molecular Formula

C22H23N3Pb

Molecular Weight

537 g/mol

IUPAC Name

4-azidobutyl(triphenyl)plumbane

InChI

InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2;

InChI Key

HGTUYERPXVWNDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

16035-39-5

synonyms

(4-Azidobutyl)triphenylplumbane

Origin of Product

United States

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